2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1955515-70-4. This compound falls under the category of fused heterocyclic compounds, which are characterized by their unique ring structures that include nitrogen atoms. It has been studied for its potential pharmacological applications, particularly in the field of diabetes treatment due to its peptidase-inhibitory activity .
The compound is classified within the International Patent Classification under categories relevant to organic chemistry and medicinal compounds, specifically C07D (compounds containing heteroatoms) and A61K (medicinal preparations). It has been referenced in various patents, indicating its potential utility in therapeutic applications .
The synthesis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride typically involves multi-step organic reactions. The initial steps may include the formation of the benzoimidazole core, followed by the introduction of the aminomethyl group.
The molecular structure of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride features a benzoimidazole ring fused with a phenyl group and an aminomethyl substituent. The presence of two hydrochloride groups indicates that it exists in a salt form, enhancing its solubility in aqueous environments.
2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride can participate in various chemical reactions typical for amines and heterocycles. These include:
The compound's reactivity can be modulated by altering reaction conditions such as pH, temperature, and solvent choice, allowing for tailored synthetic pathways to derivatives with specific biological activities.
The mechanism of action for 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride primarily involves its role as an inhibitor of certain peptidases, enzymes that break down peptides into amino acids. By inhibiting these enzymes, the compound may help regulate metabolic processes associated with diabetes.
Research indicates that compounds similar to 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride exhibit significant inhibition against specific peptidases involved in glucose metabolism, potentially leading to improved glycemic control .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized samples .
2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride has been explored for several scientific uses:
This compound represents a significant interest within medicinal chemistry, particularly in developing new treatments for metabolic disorders .
Benzimidazole, a bicyclic heterocycle comprising a benzene ring fused to an imidazole ring (positions 4/5), serves as a privileged scaffold in drug discovery due to its structural mimicry of purine nucleobases. This resemblance facilitates interactions with biological targets, particularly enzymes and receptors involved in nucleotide metabolism [10]. The core exhibits amphoteric behavior (pKa ~5.6 for conjugate acid; pKa ~12.8 for deprotonation), enabling solubility modulation and diverse ionic interactions under physiological conditions . Crucially, the NH group at position 1 participates in tautomerism, while positions 1, 2, 5, and 6 are key sites for derivatization to optimize target affinity and pharmacokinetic properties. For instance:
Table 1: Structural Modifications and Pharmacological Outcomes in Key Benzimidazole Derivatives
Compound Name | Substituents | Primary Pharmacological Activity |
---|---|---|
Omeprazole | 1H, 2-[(4-Methoxy-3,5-dimethyl)pyridinyl]methyl]sulfinyl-5-methoxy | Proton pump inhibition |
Telmisartan | 1-(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl]-2-butyl-4-chloro | Angiotensin II receptor antagonism |
Albendazole | 1H, 2-(Propylthio)-5-(propionyl)amino | Anthelmintic |
Candesartan | 1-(Cyclohexyloxycarbonyloxy)ethyl-2-ethoxy-4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl] | Antihypertensive |
This structural versatility underpins benzimidazole’s role in >20 FDA-approved drugs targeting viral infections, cancer, hypertension, and parasitic diseases [2] [10].
The therapeutic journey of benzimidazoles began in the 1940s with the isolation of 5,6-dimethylbenzimidazole as a hydrolytic product of vitamin B₁₂, highlighting its biological relevance [2]. Key milestones include:
Recent innovations focus on hybrid molecules (e.g., benzimidazole-triazole conjugates) and metal complexes to overcome drug resistance and enhance selectivity [8] [9]. Patent analyses (2015–2021) reveal sustained interest, with applications spanning kinase inhibition (US20150336967A1), sodium channel blockade (US20150361032A1), and antiviral agents (WO2018057810A1) [2] .
The 2-aminomethyl group (–CH₂NH₂) significantly augments benzimidazole bioactivity through three primary mechanisms:
Table 2: Bioactivity Enhancement in 2-Aminomethyl Benzimidazole Derivatives
Compound/Complex | Biological Activity | Potency Enhancement vs. Parent |
---|---|---|
Mn(II) Complex of 2-(aminomethyl)benzimidazole | Cytotoxicity (HCT116 cells) | IC₅₀ = 0.7 μg/mL (vs. ligand IC₅₀ >10 μg/mL) |
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | HBV inhibition | IC₅₀ low micromolar range |
Cu(II) Complex of terpyridine-benzimidazole | DNA binding affinity | Kb = 3.8 × 10⁵ M⁻¹ (intercalation) |
The dihydrochloride salt form (2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride) further improves stability and bioavailability by forming crystalline, non-hygroscopic solids suitable for formulation [5] [9]. This modification exemplifies rational design to leverage benzimidazole’s pharmacophoric versatility while addressing drug development challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7